2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide
Description
2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with bromine (position 5) and fluorine (position 2), coupled to an N-methylacetamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science research.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYQWZYJOVUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide typically involves the reaction of 5-bromo-2-fluorophenol with N-methylacetamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
- Structure : Features a 4-bromophenyl group directly attached to the acetamide, with a 2-methoxyphenyl substituent on the nitrogen.
- Key Differences: Unlike the target compound, this analog lacks a phenoxy linker and fluorine. The bromine is positioned at the para position on the phenyl ring.
2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide
- Structure : Bromine is on the acetyl group, while the nitrogen is attached to a 2-methoxy-5-nitrophenyl ring.
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide
- Structure: Contains a 3-methylphenoxy group and a 5-amino-2-fluorophenyl substituent on the nitrogen.
- Functional Impact: The amino group enhances hydrophilicity, contrasting with the target compound’s methyl group, which favors lipophilicity. This difference could influence solubility and metabolic stability .
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
- Structure : A benzamide derivative with bromo and fluoro substituents on the benzoyl ring and a 2-methoxyphenyl group on the nitrogen.
- Key Difference : The amide linkage is directly to a benzoyl group (benzamide) rather than an acetamide. This alters electronic distribution and may affect binding interactions in biological systems .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Impact of Substituent Position and Electronic Effects
- In contrast, analogs like 2-(4-bromophenoxy)-N-(4-sulfonylphenyl)acetamide place bromine at the para position, which may reduce steric hindrance.
- Nitrogen Substituents : The N-methyl group in the target compound offers minimal steric bulk compared to larger groups like phenylethyl () or sulfonylphenyl (), which could improve metabolic stability but reduce binding affinity in certain contexts.
Biological Activity
2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide is a synthetic compound with potential biological significance. Its structure includes a bromo and fluorine substituent on the phenoxy group, which may influence its biological activity, particularly in antimicrobial and anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(5-Bromo-2-fluorophenoxy)-N-methylacetamide
- CAS Number : 1602900-66-2
- Molecular Formula : C10H10BrFNO2
- Molecular Weight : 276.1 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-(5-bromo-2-fluorophenoxy)-N-methylacetamide exhibit significant antimicrobial properties. For instance, related phenoxy compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(5-Bromo-2-fluorophenoxy) | E. coli | 50 mg/mL |
| 2C5FP (related compound) | S. aureus | 25 mg/mL |
| 5-Fluoro-2-chlorophenol | Pseudomonas aeruginosa | 12.5 mg/mL |
The MIC values indicate that compounds with similar structural features can effectively inhibit the growth of pathogenic bacteria, suggesting that 2-(5-bromo-2-fluorophenoxy)-N-methylacetamide may also possess analogous properties.
Anticancer Activity
In vitro studies have explored the anticancer potential of halogenated phenoxy compounds. These studies indicate that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study:
A study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
The biological activity of 2-(5-bromo-2-fluorophenoxy)-N-methylacetamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
